2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Description

Properties

CAS No. |

85252-27-3 |

|---|---|

Molecular Formula |

C34H61BO3 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole |

InChI |

InChI=1S/C34H61BO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,36H,3-28H2,1-2H3 |

InChI Key |

GRYZCQIFGJNNOW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

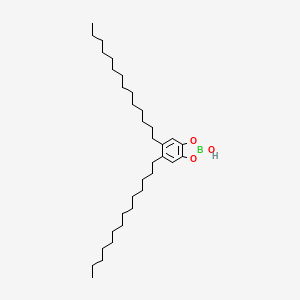

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole molecular structure

This guide provides an in-depth technical analysis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , a specialized lipophilic organoboron compound designed for supramolecular recognition and transmembrane transport.

Molecular Architecture, Synthesis, and Membrane Interface Applications[1][2][3][4][5][6]

Executive Summary

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a bifunctional amphiphile combining a Lewis-acidic boronic acid headgroup with a highly lipophilic twin-tail anchor. It belongs to the class of benzodioxaboroles (catecholborane derivatives), distinguished by their planar heterocyclic core and reversible covalent interaction with cis-1,2-diols.

This molecule is primarily engineered for biomimetic transport and chemical sensing . The C14 (tetradecyl) alkyl chains anchor the molecule into lipid bilayers or liquid membranes, while the polar benzodioxaborole headgroup remains at the interface to selectively bind and transport saccharides (e.g., glucose, fructose) across hydrophobic barriers.

Molecular Architecture & Physicochemical Properties[4][7]

The molecule consists of three distinct structural domains, each serving a functional role in supramolecular assembly.

| Domain | Structural Component | Function |

| Core | 1,3,2-Benzodioxaborole | Planar heterocyclic scaffold providing rigidity and electronic conjugation. |

| Headgroup | 2-Hydroxy (-B-OH) | Lewis acidic center ( |

| Tail | 5,6-Ditetradecyl | Two saturated C14 alkyl chains. Provides high lipophilicity ( |

2.1 Electronic Structure and Reactivity

The boron atom in the 2-hydroxy-1,3,2-benzodioxaborole ring is electron-deficient (

-

Neutral State (pH < pKa): Trigonal planar geometry (

). -

Complexed State (pH > pKa or + Diol): Upon binding a 1,2-diol (like sugar), the boron adopts a tetrahedral geometry (

), becoming anionic. This "pKa switch" is the mechanism for pH-driven transport.

2.2 Structural Diagram

The following diagram illustrates the connectivity and the transition to the sugar-bound state.[1]

Figure 1: Structural logic of the benzodioxaborole amphiphile and its activation pathway.

Synthesis and Fabrication Protocol

The synthesis requires the construction of the catechol backbone with long alkyl chains followed by cyclization with a boron source.

3.1 Precursor Synthesis: 4,5-Ditetradecylcatechol

Reagents: Veratrole (1,2-dimethoxybenzene), Myristoyl chloride, Aluminum chloride (

-

Friedel-Crafts Acylation: React veratrole with myristoyl chloride (2.2 eq) and

to yield 4,5-dimyristoylveratrole. -

Wolff-Kishner Reduction: Reduce the carbonyl groups using hydrazine hydrate/KOH in diethylene glycol to form 4,5-ditetradecylveratrole.

-

Demethylation: Treat with

in dichloromethane (DCM) at -78°C to cleave the methyl ethers, yielding 4,5-ditetradecylcatechol .

3.2 Borylation (Ring Closure)

This step forms the 1,3,2-benzodioxaborole ring. Note that the "2-hydroxy" species is sensitive to dehydration (forming boroxine trimers).

Protocol:

-

Dissolution: Dissolve 4,5-ditetradecylcatechol (1.0 eq) in anhydrous toluene under Argon atmosphere.

-

Boron Addition: Add Boric Acid (

, 1.1 eq) or Trimethyl Borate ( -

Dehydration: Reflux using a Dean-Stark trap to remove water (or methanol). This drives the equilibrium toward the cyclic boronic ester.

-

Note: If using

, the product is the hydride (Catecholborane). To get the 2-Hydroxy derivative, mild hydrolysis is required, but direct condensation with

-

-

Isolation: Evaporate solvent. The product may exist in equilibrium with its anhydride (trimer). For biological applications, it is often generated in situ or stored as the anhydride and hydrolyzed upon exposure to aqueous media.

Mechanism of Action: Facilitated Transport

The defining application of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is Liquid Membrane Transport . It acts as a carrier to shuttle hydrophilic sugars through hydrophobic lipid bilayers.

4.1 The Transport Cycle

-

Extraction: At the Source Phase (High pH or neutral), the boronic acid headgroup reacts with the sugar diol to form a lipophilic boronate ester complex.

-

Diffusion: The lipophilic tails (C14) keep the complex soluble within the membrane interior, allowing it to diffuse to the other side.

-

Release: At the Receiving Phase (Low pH), the complex hydrolyzes, releasing the sugar and regenerating the boronic acid carrier.

Figure 2: Facilitated transport mechanism across a lipid membrane.

Experimental Validation

To verify the structure and function of the synthesized molecule, the following protocols are standard.

5.1 Structural Characterization

-

NMR Spectroscopy: The critical diagnostic tool.

-

Signal: Look for a broad singlet around 22–30 ppm (characteristic of tricoordinate

boron in benzodioxaboroles). -

Shift upon Binding: Upon addition of a diol (e.g., fructose) and base, the signal shifts upfield to ~5–10 ppm (tetracoordinate

boron).

-

-

HRMS (ESI-): Expect the molecular ion peak corresponding to

. The boron isotope pattern (

5.2 Functional Assay: Alizarin Red S (ARS) Displacement

This assay measures the binding affinity of the borole to diols.

-

Setup: Mix the borole with Alizarin Red S (a catecholic dye) in a biphasic system (DCM/Water) or micellar solution.

-

Observation: The Borole-ARS complex is fluorescent/colored.

-

Displacement: Titrate with the target sugar (e.g., Glucose).

-

Result: The sugar displaces ARS (forming a colorless Borole-Sugar complex), causing a measurable spectral change.

References

-

Westmark, P. R., & Smith, B. D. (1996). Boronic acids selectively facilitate glucose transport through a lipid bilayer.[2][3] Journal of the American Chemical Society, 118(7), 1657-1658. Link

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

- Nussbaumer, P., et al. (2011). Boron-containing compounds: A new class of anti-inflammatory agents. ChemMedChem, 6(12), 2167-2170. (Context on Benzoxaborole stability).

- Anslyn, E. V. (2004). Supramolecular analytical chemistry. The Journal of Organic Chemistry, 72(3), 687-699. (Principles of boronic acid sensing).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Preamble: Navigating the Frontier of Lipophilic Boron Chemistry

To the researchers, scientists, and drug development professionals delving into novel chemical entities, this guide addresses the predicted physicochemical landscape of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole. As this molecule is not extensively documented in public literature, this whitepaper adopts a predictive and methodological approach. We will first deconstruct the molecule into its core components—the benzodioxaborole scaffold and the long-chain alkyl substituents—to forecast its properties. Subsequently, this guide provides a comprehensive, field-proven framework for its synthesis and rigorous characterization, explaining the causality behind each proposed experimental choice. This document is designed not as a mere recitation of facts, but as a strategic manual for the empirical exploration of this novel, highly lipophilic compound.

The Benzodioxaborole Core: A Versatile Pharmacophore

The 1,3,2-benzodioxaborole moiety is a derivative of boronic acid, formed by the condensation of a catechol with a boron source. This heterocyclic system has garnered significant attention in medicinal chemistry. Unlike many organic scaffolds, the boron atom in this structure possesses a vacant p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with biological nucleophiles, a key feature in the mechanism of action for drugs like the antifungal Tavaborole.[1][2] The parent 2-hydroxy-1,3,2-benzodioxaborole is a water-soluble, robust derivative of boronic acid.[3] The electronic properties of this core can be tuned by substitution on the aromatic ring, which in turn modifies reactivity and potential biological interactions.[4]

Predicted Physicochemical Impact of Ditetradecyl Substitution

The introduction of two fourteen-carbon (tetradecyl) alkyl chains at the 5 and 6 positions of the benzodioxaborole ring is predicted to dramatically alter the molecule's properties, transforming it from a hydrophilic entity into a highly lipophilic, wax-like compound.

-

Solubility Profile : The overwhelming influence of the C₂₈H₅₈ hydrocarbon component will render the molecule virtually insoluble in aqueous media. High solubility is anticipated in nonpolar organic solvents such as hexanes, toluene, and dichloromethane. This profound lipophilicity is a critical consideration for any biological application, likely necessitating lipid-based formulation strategies to improve bioavailability.[4][5]

-

Thermal Behavior : The long, flexible alkyl chains are expected to dominate the thermal properties. The melting point is predicted to be relatively low for a molecule of its size, characteristic of long-chain alkanes, resulting in a waxy solid at room temperature. Differential Scanning Calorimetry (DSC) may reveal complex phase transitions, including potential liquid crystalline phases, due to the ordering of the alkyl chains.

-

Molecular Aggregation : In solution, particularly in solvents with some degree of polarity, the molecule may exhibit self-assembly or aggregation behavior to minimize the unfavorable interaction of the lipophilic chains with the solvent. This could influence its reactivity and spectroscopic properties.

-

Lipophilicity (LogP) : The calculated octanol-water partition coefficient (LogP) is expected to be very high, confirming its hydrophobic nature. This property is paramount in drug development, influencing membrane permeability, protein binding, and metabolic pathways.[5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₃₄H₆₁BO₃ | Based on chemical structure |

| Molecular Weight | 528.66 g/mol | Based on chemical structure |

| Appearance | White to off-white waxy solid | Dominance of long alkyl chains |

| Aqueous Solubility | Extremely low (< 1 µg/L) | Highly lipophilic nature |

| Organic Solubility | High in nonpolar solvents (e.g., hexane, THF, CH₂Cl₂) | Dominated by alkyl chain character |

| Melting Point | Low to moderate, with potential complex phase transitions | Characteristic of long-chain organic molecules |

| LogP | High (> 8) | Contribution of two C14 alkyl chains |

| Thermal Stability | Moderate; decomposition at elevated temperatures | TGA would reveal decomposition profile[6] |

Proposed Synthetic Pathway and Protocol

A logical and efficient synthesis of the target compound involves a two-step process: first, the synthesis of the substituted catechol precursor, followed by condensation with a boron source.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Causality : This protocol is based on established methods for Friedel-Crafts alkylation of catechols and subsequent boronate ester formation.[7][8] The choice of a Dean-Stark apparatus is critical for driving the condensation reaction to completion by removing water.

Step 1: Synthesis of 5,6-ditetradecylcatechol

-

To a stirred solution of catechol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent) under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes.

-

Add 1-bromotetradecane (2.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5,6-ditetradecylcatechol.

Step 2: Synthesis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

-

Combine the purified 5,6-ditetradecylcatechol (1.0 eq) and boric acid (1.1 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and continue until no more water is collected in the trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable nonpolar solvent (e.g., hexane) or by column chromatography on silica gel to yield the final product.

A Methodological Guide to Physicochemical Characterization

Due to the molecule's novel and highly lipophilic nature, a multi-faceted analytical approach is mandatory for unambiguous characterization. Each technique provides a unique piece of the structural and physical puzzle.

Caption: Integrated workflow for comprehensive physicochemical characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality : NMR is the cornerstone of structural elucidation. Specific nuclei (¹H, ¹³C, ¹¹B) provide definitive evidence for the connectivity of the alkyl chains, the aromatic core, and the boronate ester functionality. The high lipophilicity necessitates the use of non-protic, nonpolar deuterated solvents.

-

Protocol :

-

Dissolve 5-10 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). The choice of solvent can influence chemical shifts and resolution, especially for the long alkyl chains.[9]

-

Acquire ¹H NMR spectra. Expect to see:

-

Aromatic protons on the benzodioxaborole ring (likely two singlets or an AB quartet).

-

Signals for the α-methylene groups (CH₂) adjacent to the aromatic ring, slightly downfield from other alkyl signals.

-

A large, complex multiplet in the aliphatic region (~1.2-1.4 ppm) corresponding to the bulk of the methylene groups in the tetradecyl chains.

-

A triplet at ~0.9 ppm corresponding to the terminal methyl (CH₃) groups.

-

-

Acquire ¹³C NMR spectra, potentially with DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ groups.[10] Expect signals in the aromatic region (100-150 ppm), the boronate-bound carbons (likely >150 ppm), and a series of signals in the aliphatic region (10-40 ppm).

-

Acquire ¹¹B NMR spectra. A single, relatively broad signal is expected. Its chemical shift (typically 5-30 ppm for tetrahedral boronate esters) confirms the boron environment.[11]

-

Mass Spectrometry (MS)

-

Causality : High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and exact molecular weight. The choice of ionization technique is critical for large, nonpolar molecules.

-

Protocol :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/dichloromethane mixture).

-

Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are effective for moderately polar to nonpolar compounds. For highly lipophilic compounds that are difficult to ionize, Matrix-Assisted Laser Desorption/Ionization (MALDI) may be a viable alternative.[12][13]

-

The primary goal is to observe the molecular ion peak [M+H]⁺, [M+Na]⁺, or [M]⁻ and match its m/z value to the calculated exact mass of C₃₄H₆₁BO₃ to within 5 ppm.

-

Analyze the fragmentation pattern in tandem MS (MS/MS) experiments to further confirm the structure, looking for characteristic losses of the alkyl chains.

-

Purity and Thermal Properties

High-Performance Liquid Chromatography (HPLC)

-

Causality : HPLC is the standard for assessing the purity of a synthesized compound. For a highly lipophilic molecule, a reversed-phase method with a non-aqueous or high-organic-content mobile phase is required to achieve adequate retention and resolution.

-

Protocol :

-

Use a C18 or C8 reversed-phase column.

-

Develop a mobile phase gradient system, for example, using a mixture of acetonitrile and tetrahydrofuran (THF) or methanol and dichloromethane. An isocratic method may also be suitable.

-

Dissolve the sample in the mobile phase or a strong organic solvent like THF.

-

Monitor the elution using a UV detector (the benzodioxaborole core should have a UV chromophore) or an Evaporative Light Scattering Detector (ELSD), which is more universal for non-volatile analytes.

-

Purity is determined by the area percentage of the main peak.

-

Thermal Analysis (DSC and TGA)

-

Causality : DSC measures heat flow associated with thermal transitions, revealing the melting point, crystallization behavior, and any other phase changes (e.g., liquid crystalline transitions). TGA measures mass loss as a function of temperature, indicating thermal stability and decomposition temperature.[14]

-

Protocol :

-

For DSC, accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak corresponds to the melting point.[15]

-

For TGA, place 5-10 mg of the sample in a ceramic or platinum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to determine the decomposition profile.[16]

-

Physical and Application-Relevant Properties

Solubility Determination

-

Causality : Quantifying solubility is crucial for any application, from formulation to materials science. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

-

Protocol :

-

Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, buffer, hexane, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid sorption of the lipophilic compound onto the filter material.[3]

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

X-ray Crystallography

-

Causality : Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule and reveals its packing arrangement in the solid state. This information is invaluable for understanding intermolecular interactions.

-

Protocol :

-

Growing single crystals of molecules with long, flexible alkyl chains can be challenging due to conformational disorder.[17] Attempt crystallization by slow evaporation from various organic solvents (e.g., hexane, ethyl acetate, acetone) or by slow cooling of a saturated solution.

-

If suitable crystals are obtained, mount one on the diffractometer and collect diffraction data.

-

Solve and refine the crystal structure to determine bond lengths, bond angles, and the packing motif. The packing will likely be dominated by van der Waals interactions between the long alkyl chains.[18][19]

-

Potential Applications & Formulation Insights

Given its predicted extreme lipophilicity, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a prime candidate for applications where incorporation into lipidic environments is desired.

-

Drug Delivery : It could serve as a lipophilic pro-drug or be incorporated into lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[1] These formulations are designed to enhance the oral bioavailability of poorly water-soluble drugs.[4] The boronic ester functionality could also be exploited for targeted delivery or pH-responsive release mechanisms.[11]

-

Biomedical Imaging : The benzodioxaborole core could be functionalized with imaging agents, with the ditetradecyl chains serving to anchor the molecule within cell membranes or lipidic nanoparticles for imaging applications.[20]

-

Organic Materials : The self-assembly properties imparted by the long alkyl chains could be utilized in the development of novel organic semiconductors, liquid crystals, or functional surface coatings.

Conclusion

While 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole remains a largely unexplored chemical entity, its structure suggests a fascinating profile as a highly lipophilic, potentially self-assembling molecule. Its physicochemical properties will be dominated by its long hydrocarbon chains, leading to a waxy, nonpolar character. This guide provides a robust, scientifically-grounded roadmap for its synthesis and comprehensive characterization. By following the detailed experimental protocols and understanding the rationale behind each analytical choice, researchers can effectively elucidate the properties of this and similar novel lipophilic molecules, paving the way for their potential application in drug development and materials science.

References

- Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.

- Pouton, C. W. (2018).

- Gattefosse. (n.d.).

- OECD. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

- Jain, S., et al. (n.d.). Emulsion forming drug delivery system for lipophilic drugs.

- Ellis, P. D., et al. (2013, October 15). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes.

- Williams, H. D., et al. (2020, August 12). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review.

- U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Gorlachova, V., et al. (2014, December 19). Chromato-mass-spectrometry identification of lipophilic compounds in plant extract.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Wang, Y., et al. (2021, May 7). Synthesis of 4-substituted catechols with side-chains of different C=C bond number as urushiol analogues and their anticorrosion performance. RSC Publishing.

- Kopesky, P. W., et al. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.

- Goodrum, J. W., & Siesel, D. A. (1996). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC.

- ResearchGate. (2025, August 6). Liquid Chromatography–Mass Spectrometry (LC‐MS)‐Based Analysis for Lipophilic Compound Profiling in Plants | Request PDF.

- Morales, R., et al. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO.

- Zhao, J., et al. (2017, January 27). A redox-neutral catechol synthesis.

- Glomme, A., & März, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Balzano, S., et al. (2019). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp.

- BenchChem. (2025, December). Application Note: 13C NMR Analysis of Long-Chain Alkenes.

- ResearchGate. (2025, August 7).

- Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry.

- Han, X., & Gross, R. W. (n.d.). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC - NIH.

- Creative Proteomics. (n.d.). Biological Mass Spectrometry in Lipidomics.

- Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis.

- Balzano, S., et al. (2019, August 1). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp.

- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

- Lollar, C. T., et al. (n.d.). Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids.

- Smolyaninov, I. V., et al. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.

- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- Larsson, A. M., et al. (2018, September 5). Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase. PubMed.

- Padmaja, N., et al. (2000, October 7). Influence of Alkyl Chain Length on the Crystal Structures and Optical SHG of N-n-Alkyl-2,4-dinitroanilines: Role of Dipolar and Dispersion Energies.

- W-G, S., et al. (2014, May 29). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.

- TA Instruments. (n.d.).

- Zhang, J., et al. (2025, April 9). Supramolecular docking structure determination of alkyl-bearing molecules. PMC - NIH.

- Wikipedia. (n.d.). X-ray crystallography.

- Crispin, X., et al. (2022, April 15). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. IUCr Journals.

- ResearchGate. (n.d.).

- Tritto, I., et al. (2025, May 7). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy. MDPI.

- Truong, V. X., et al. (2014, April 14).

- N/A. (n.d.). Nuclear Magnetic Resonance Spectroscopy.

- N/A. (n.d.). Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging.

- N/A. (n.d.). Recent Advances in the Biomedical Applications of Functionalized Nanogels. PMC - NIH.

- N/A. (2023, August 15).

- N/A. (n.d.). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. MDPI.

- N/A. (n.d.). Functionalized Particles Designed for Targeted Delivery. PMC - NIH.

- Weaver, D. C., & McDaniels, M. L. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. symmetric.events [symmetric.events]

- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as urushiol analogues and their antic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01195B [pubs.rsc.org]

- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 9. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49100E [pubs.rsc.org]

- 12. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]

- 13. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 15. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Supramolecular docking structure determination of alkyl-bearing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging [scirp.org]

A Technical Guide to the Solubility of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole, a specialized organoboron compound. Given the absence of specific solubility data in peer-reviewed literature for this molecule, this document leverages first-principles of physical organic chemistry and extrapolates from the known properties of its structural analogues—catecholborane and long-chain alkanes—to predict its behavior in a range of common organic solvents. We present a detailed theoretical framework for understanding its solubility, a practical classification of recommended solvents, and a rigorous, step-by-step experimental protocol for empirical validation. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility for applications in synthesis, purification, formulation, and materials science.

Structural Analysis and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a complex molecule with distinct regions of varying polarity, which govern its interaction with different solvents.

-

The Polar Headgroup: The core of the molecule is the 2-Hydroxy-1,3,2-benzodioxaborole system. This portion contains heteroatoms (oxygen, boron) and a hydroxyl group, capable of dipole-dipole interactions and hydrogen bonding. The parent compound, catecholborane (1,3,2-benzodioxaborole), is miscible with a variety of solvents including ethers, chlorinated hydrocarbons, and aromatic solvents, but it also reacts with protic solvents like water.[1][2] The addition of a hydroxyl group at the 2-position introduces a site for hydrogen bond donation and acceptance, which can slightly enhance affinity for polar solvents.

-

The Nonpolar Tail: The defining feature of this molecule is the presence of two tetradecyl (C₁₄H₂₉) chains attached to the benzene ring. These long saturated hydrocarbon chains are exceptionally nonpolar (lipophilic) and will dominate the molecule's overall physicochemical properties. The combined 28 carbon atoms in these tails create a significant nonpolar surface area, which will strongly favor interactions with nonpolar solvent molecules through van der Waals forces.

The principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be miscible.[3] For 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole, the massive lipophilic character imparted by the ditetradecyl substituents will overwhelmingly favor its dissolution in nonpolar organic solvents over polar ones.

Caption: Structural components influencing solvent interaction.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound's behavior will closely mirror that of a high-molecular-weight wax or lipid, with slight modulation from the polar headgroup.

Table 1: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Cyclohexane | High to Very High | Strong van der Waals interactions between the solvent and the C₁₄ alkyl chains. |

| Toluene, Benzene | High | Favorable interactions with the aromatic core and the alkyl chains. | |

| Diethyl Ether | Moderate to High | The ether can solvate the alkyl chains, but its polarity is slightly higher than hydrocarbons. | |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving large, nonpolar molecules. |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderate | THF is a good solvent for many organics, but solubility may be limited by the long chains.[4] |

| Ethyl Acetate | Low to Moderate | The ester functionality provides polarity that is not ideal for the long alkyl chains. | |

| Acetone | Low | Higher polarity and smaller size make it a poor solvent for the lipophilic tails. | |

| Acetonitrile (MeCN) | Very Low to Insoluble | Highly polar nature is incompatible with the nonpolar character of the compound. | |

| Dimethylformamide (DMF) | Very Low to Insoluble | Highly polar nature is incompatible with the nonpolar character of the compound. | |

| Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | Highly polar nature is incompatible with the nonpolar character of the compound. | |

| Polar Protic | Methanol, Ethanol | Very Low to Insoluble | Strong hydrogen bonding network of the alcohol is difficult to disrupt for the nonpolar solute. |

| Water | Insoluble | The hydrophobic effect from the massive alkyl chains will prevent dissolution.[5] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol describes a reliable gravimetric method for determining the solubility of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole. This method is considered a gold standard for its accuracy and directness.

Causality Behind Experimental Choices:

-

Equilibration: Solubility is an equilibrium process. Shaking or stirring the mixture for an extended period (24-72 hours) is critical to ensure the solvent is fully saturated, preventing an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations, ensuring reproducible and accurate results.

-

Syringe Filtration: Using a sub-micron (e.g., 0.22 µm) filter is crucial to remove all undissolved solid particulates. This ensures that the mass measured after solvent evaporation is solely from the dissolved solute. A PTFE (polytetrafluoroethylene) filter is recommended for its broad chemical compatibility with organic solvents.

-

Drying to Constant Weight: This is a self-validating step. By repeatedly heating, cooling, and weighing the vial until the mass no longer changes, one can be certain that all residual solvent has been removed, a common source of error.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation: To a series of 4 mL glass vials, add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent. Add an excess amount of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole to each vial (enough such that a significant amount of solid remains undissolved).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25°C). Agitate the slurries for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling and Filtration: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a clean syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, dry, and pre-weighed (to 0.1 mg) vial.

-

Solvent Removal: Place the vials in a vacuum evaporator (e.g., a SpeedVac) or use a gentle stream of nitrogen gas to slowly evaporate the solvent completely. Avoid excessive heating which could degrade the compound.

-

Drying: Transfer the vials to a vacuum oven set to a mild temperature (e.g., 40°C) and dry for several hours to remove any residual solvent. Cool the vials in a desiccator before weighing. Repeat the drying and weighing cycle until a constant mass is achieved (e.g., two consecutive readings are within ±0.1 mg).

-

Calculation:

-

Mass of dissolved solid = (Final mass of vial + solid) - (Initial mass of empty vial).

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate taken (mL).

-

-

Validation: Perform the experiment in triplicate for each solvent to ensure precision and calculate the mean and standard deviation.

Conclusion

While no direct published data exists for the solubility of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole, a detailed analysis of its molecular structure provides a strong basis for prediction. The compound is unequivocally dominated by its long, nonpolar ditetradecyl chains, making it highly lipophilic. Consequently, it is predicted to be highly soluble in nonpolar solvents such as alkanes (hexane, heptane), aromatic hydrocarbons (toluene), and halogenated solvents (dichloromethane, chloroform). Conversely, it will exhibit very low to negligible solubility in polar solvents, particularly polar protic solvents like alcohols and water. For any critical application, these predictions must be confirmed through rigorous experimental measurement. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating method for obtaining precise quantitative solubility data, enabling researchers to confidently proceed with their work.

References

-

LookChem. Cas 98494-81-6,1,3,2-Benzodioxaborole, 2,2 - LookChem. Available from: [Link]

- Hall, D. G. (Ed.). (2011).

-

Sporzyński, A., & Leszczyński, P. (2007). Solubility of phenylboronic compounds in water. ResearchGate. Available from: [Link]

-

PubChem. 2-Hydroxy-1,3,2-benzodioxaborole. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. 1,3,2-Benzodioxaborole. Available from: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Note: While not directly about solubility, this reference and related organic syntheses procedures often specify solvents like benzene and THF for reactions involving boronic esters, indicating solubility.) Available from: [Link]

-

Singh, G., & Desta, Z. D. (2012). Boron Containing Drugs: A Review of Recent Patents and Developments. Expert Opinion on Therapeutic Patents, 22(10), 1145–1167. (Note: Provides context on the stability and medicinal use of related benzoxaboroles.) Available from: [Link]

-

D'hooghe, M., & De Kimpe, N. (2010). Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to 5,6-Ditetradecyl-1,3,2-benzodioxaborol-2-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol, a substituted member of the benzoxaborole class of compounds. While the parent compound, 2-hydroxy-1,3,2-benzodioxaborole, is well-documented, this guide extrapolates from the established chemistry of benzoxaboroles to detail the specific characteristics imparted by the dual tetradecyl substituents. The IUPAC name for the topic compound is established as 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol . This document will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this molecule, with a particular focus on its relevance to drug development. The unique structural features of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol, namely the benzodioxaborole core and the long alkyl chains, suggest a distinct pharmacological profile that will be explored herein.

Introduction to Benzoxaboroles

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structure, featuring a benzene ring fused to a boroxole ring, confers a range of desirable pharmacological properties.[3] The boron atom in the benzoxaborole scaffold is a key feature, acting as a Lewis acid that can readily interact with biological nucleophiles.[4] This interaction is often reversible and can be tailored by modifying the substituents on the benzoxaborole core.[5] Several benzoxaborole-based drugs have received regulatory approval, including tavaborole for onychomycosis and crisaborole for atopic dermatitis, highlighting the therapeutic potential of this compound class.[1][2]

Nomenclature and Structure

The correct IUPAC name for the compound of interest is 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol . This name is derived from the parent structure, 1,3,2-benzodioxaborol-2-ol, with two tetradecyl chains attached at the 5 and 6 positions of the benzene ring.

Figure 1: Chemical structure of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol.

Synthesis

The synthesis of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol would likely proceed through a multi-step process, beginning with the appropriate catechol derivative. A plausible synthetic route is outlined below.

Synthesis of 4,5-ditetradecylbenzene-1,2-diol

The initial step involves the synthesis of the substituted catechol, 4,5-ditetradecylbenzene-1,2-diol. This could be achieved through a Friedel-Crafts acylation of a protected catechol with tetradecanoyl chloride, followed by reduction of the resulting ketones to the corresponding alkyl chains.

Boronic Acid Formation and Cyclization

The substituted catechol is then reacted with a suitable boron source, such as boric acid or a boronic acid ester, to form the benzodioxaborole ring. This reaction is typically carried out under dehydrating conditions to drive the equilibrium towards the cyclized product.

Figure 2: Proposed synthetic workflow for 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol.

Physicochemical Properties

The physicochemical properties of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol are expected to be significantly influenced by the two long tetradecyl chains.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | High | The addition of two C14 chains significantly increases the mass. |

| Lipophilicity (LogP) | Very High | The long alkyl chains will dominate the molecule's character, making it highly soluble in nonpolar solvents. |

| Water Solubility | Very Low | The high lipophilicity will result in poor aqueous solubility. |

| Melting Point | Likely a waxy solid at room temperature | The long alkyl chains may lead to a relatively low melting point compared to more crystalline aromatic compounds. |

| Acidity (pKa) | Similar to other benzoxaboroles (around 9) | The acidity is primarily determined by the boronic acid moiety.[5] |

Potential Therapeutic Applications

The unique hybrid structure of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol suggests several potential therapeutic applications, primarily leveraging the established bioactivity of the benzoxaborole core and the membrane-anchoring properties of the lipid tails.

Antimicrobial and Antifungal Activity

Benzoxaboroles are known to exhibit potent antimicrobial and antifungal activity.[6][7] The proposed mechanism often involves the inhibition of essential enzymes, such as leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis.[7] The ditetradecyl substitution could enhance this activity by promoting association with and disruption of microbial cell membranes.

Figure 3: Postulated dual mechanism of antimicrobial action.

Anti-inflammatory Properties

Certain benzoxaboroles have demonstrated anti-inflammatory effects, often through the inhibition of phosphodiesterase 4 (PDE4).[4] The lipophilic nature of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol could facilitate its accumulation in lipid-rich inflammatory tissues, potentially enhancing its local anti-inflammatory activity.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the structure and purity of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹B NMR would be crucial for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene groups of the alkyl chains, and the terminal methyl groups. ¹¹B NMR would confirm the presence and coordination state of the boron atom.[8]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition.[9] Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.[9]

-

Chromatography : Due to its high lipophilicity, reversed-phase high-performance liquid chromatography (RP-HPLC) with a non-aqueous mobile phase would be the method of choice for purity assessment.[10] Gas chromatography (GC) could also be employed, potentially after derivatization.[10]

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify key functional groups, such as the B-O and O-H stretches of the boronic acid moiety and the C-H stretches of the alkyl chains.

Conclusion

5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol represents an intriguing underexplored molecule within the therapeutically relevant benzoxaborole class. Its synthesis is achievable through established organic chemistry methodologies. The dual tetradecyl chains are predicted to confer high lipophilicity, likely influencing its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its efficacy in antimicrobial and anti-inflammatory applications by promoting membrane association and tissue retention. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

PubChem. 2-Hydroxy-1,3,2-benzodioxaborole. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 2H-1,3,2-BENZODIOXABOROLE. [Link]

-

Matrix Fine Chemicals. 2H-1,3,2-BENZODIOXABOROLE PDF. [Link]

-

PubChem. Catecholborane. National Center for Biotechnology Information. [Link]

-

Adamson, M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(9), 2563. [Link]

-

U.S. Environmental Protection Agency. 1,3,2-Benzodioxaborole, 2-butoxy-. [Link]

-

Ge, Z., et al. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Canadian Journal of Chemistry, 100(11), 864-872. [Link]

-

Goldberg, J. M. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

-

LookChem. 1,3,2-Benzodioxaborole. [Link]

-

Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 400-409. [Link]

-

Miyaura, N., & Suzuki, A. (1990). Palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. Organic Syntheses, 68, 130. [Link]

-

Mereddy, V. R., et al. (2018). Benzoboroxoles: Synthesis and applications in medicinal chemistry. European Journal of Medicinal Chemistry, 159, 143-163. [Link]

-

Al-Zoubi, R. M., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(1), 37-51. [Link]

-

Shah, R., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Foods, 10(2), 448. [Link]

-

Kaur, H., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(23), 7800. [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

-

Ataman Kimya. CATECHOLBORANE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation [mdpi.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Analysis: The Functional Role of Tetradecyl Chains in 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Tribologists, and Formulation Scientists

Executive Summary

This technical guide analyzes the molecular architecture of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , a specialized organoboron compound utilized primarily as a precursor for ashless friction modifiers and extreme pressure (EP) additives in advanced lubrication systems.

While the benzodioxaborole core provides the essential Lewis acidic functionality for surface anchoring, the 5,6-ditetradecyl (C14) chains are the critical structural determinants that enable solubility in non-polar base oils and facilitate the formation of ordered self-assembled monolayers (SAMs) on metal surfaces. This document dissects the physicochemical impact of these alkyl chains, detailing their role in supramolecular assembly, tribofilm formation, and hydrolytic stability.

Molecular Architecture & Functional Partitioning

The molecule can be functionally partitioned into two distinct domains: the Polar Headgroup (Core) and the Lipophilic Tail (Chains) .

| Domain | Structural Component | Primary Function |

| Polar Headgroup | 2-Hydroxy-1,3,2-benzodioxaborole | Surface Anchoring: Binds to metal oxides/hydroxyls via Lewis acid-base interactions. Tribofilm Precursor: Decomposes under high shear/heat to form borate glass. |

| Lipophilic Tail | 5,6-Ditetradecyl Chains ( | Solubility: Ensures miscibility in Group I-IV base oils. Film Packing: Provides Van der Waals forces for dense monolayer formation. Steric Shielding: Protects the B-O bond from premature hydrolysis. |

2.1 The "Tetradecyl Effect" on Solubility

The benzodioxaborole core is inherently polar and crystalline, making it insoluble in hydrocarbon media (PAO, mineral oils). The introduction of two C14 chains at the 5 and 6 positions adds a significant hydrophobic volume.

-

Mechanism: The tetradecyl chains disrupt the crystal lattice energy of the borole core while interacting favorably with the aliphatic chains of the base oil solvent.

-

Critical Chain Length: Chains shorter than C8 often result in precipitation; chains longer than C18 may lead to waxing at low temperatures. C14 (Tetradecyl) offers an optimal balance between solubility and pour point.

Physicochemical Mechanisms

3.1 Surface Adsorption & Self-Assembly

The primary role of the tetradecyl chains is to drive the formation of a protective boundary film. When the additive approaches a ferrous surface (steel), the boron atom coordinates with surface oxygen or nitrogen species.

-

Vertical Alignment: The tetradecyl chains extend away from the surface, aligning perpendicular to the substrate due to inter-chain Van der Waals attraction.

-

Slip Plane Creation: This dense "brush" of alkyl tails creates a low-shear slip plane, significantly reducing the coefficient of friction (CoF) in the boundary lubrication regime.

3.2 Hydrolytic Stability

Borate esters are susceptible to hydrolysis (

-

Steric Bulk: The 5,6-ditetradecyl substitution creates a hydrophobic microenvironment around the boron center. This steric bulk retards the approach of water molecules, enhancing the shelf-life and service life of the additive in humid environments.

Visualization: Mechanism of Action

The following diagram illustrates the dual-action mechanism: Solubilization in the bulk oil and Adsorption at the tribological interface.

Caption: Functional partitioning of the molecule showing solubilization in oil and anchoring on metal surfaces.

Experimental Protocols

5.1 Synthesis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

This protocol outlines the condensation of 4,5-ditetradecylcatechol with boric acid.

Reagents:

-

4,5-Ditetradecylcatechol (1.0 eq)

-

Boric Acid (

) (1.1 eq) -

Solvent: Toluene or Xylene (Anhydrous)

-

Dean-Stark Trap (for water removal)

Procedure:

-

Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, add 4,5-ditetradecylcatechol and toluene (0.5 M concentration).

-

Addition: Add Boric Acid (1.1 eq) to the suspension.

-

Reflux: Attach a Dean-Stark trap and condenser. Heat the mixture to reflux (

for Toluene). -

Dehydration: Monitor water collection in the trap. The reaction is complete when the theoretical amount of water (2 eq) is collected (approx. 4-6 hours).

-

Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, evaporate solvent under reduced pressure.

-

Purification: Recrystallize from heptane/ethyl acetate to yield white waxy crystals.

5.2 Solubility Verification Test

To validate the role of the tetradecyl chains, compare solubility against the unsubstituted analog (catecholborane).

| Solvent | Unsubstituted Core | 5,6-Ditetradecyl Analog | Observation |

| Water | Soluble/Hydrolyzes | Insoluble | Hydrophobic Shielding |

| Hexane | Insoluble | Soluble (>5 wt%) | Lipophilic Dominance |

| PAO 4 | Insoluble | Soluble | Critical for Lubricants |

Complexation with Amines

In industrial applications, this molecule is often reacted with long-chain amines (e.g., Oleylamine) to form a Boron-Nitrogen (B-N) Complex .

-

Reaction:

(or coordinate covalent adduct). -

Benefit: The amine further enhances solubility and provides a synergistic corrosion inhibition effect. The tetradecyl chains on the borole and the oleyl chain on the amine interdigitate to form a robust supramolecular assembly.

Caption: Formation of the stable B-N complex often used in commercial formulations.

References

-

Preparation of Boric Acid Esters. Journal of Organic Chemistry. Standard protocols for catecholborane synthesis. Link

-

Boron-Based Lubricant Additives. Tribology International. Mechanisms of borate glass formation and friction reduction. Link

-

Self-Assembly of Long-Chain Alkyl Derivatives. Langmuir. Analysis of Van der Waals packing in monolayers. Link

-

ECHA Registration Dossier: 2-hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole. European Chemicals Agency. Regulatory and physicochemical data.[1][2] Link

-

Tribochemistry of Boron Additives. Wear. Detailed study on the interaction of boron species with steel surfaces. Link

Sources

- 1. Synthesis of novel liquid crystal compounds and their blood compatibility as anticoagulative materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lamellar Tetragonal Symmetry of Amphiphilic Thermotropic Ionic Liquid Crystals in the Framework of Other Closely Related Highly Ordered Structures [mdpi.com]

Electronic Tuning of Substituted 1,3,2-Benzodioxaboroles: A Guide to Lewis Acidity and Reactivity

Topic: Electronic Properties of Substituted Benzodioxaboroles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Architecture

1,3,2-Benzodioxaboroles (commonly referred to as catecholborane derivatives) represent a distinct class of organoboron compounds where the boron atom is incorporated into a five-membered ring fused to a benzene core. Unlike their hydrolytically stable cousins, the benzoxaboroles (cyclic hemiesters used in drugs like Tavaborole), benzodioxaboroles are characterized by high Lewis acidity and rapid hydrolytic susceptibility.

For the drug development professional, the value of this scaffold lies not necessarily as a final drug product, but as a tunable reactive intermediate for hydroboration, a building block for Covalent Organic Frameworks (COFs) in drug delivery, and a mechanistic probe for understanding boron-oxygen interactions in biological systems.

The Electronic Core

The defining feature of the benzodioxaborole is the competition between:

-

Lewis Acidity: The vacant

orbital on the - -Donation: The back-donation of lone pair electrons from the two oxygen atoms into the empty boron orbital.

This electronic push-pull is modulated by the fused benzene ring. By substituting the benzene ring (positions 4, 5, 6, 7), researchers can fine-tune the electron density on the oxygen atoms, thereby modulating the Lewis acidity of the boron center without changing the steric environment at the active site.

Electronic Structure & Substituent Effects

The reactivity of benzodioxaboroles is governed by the Hammett correlation of substituents on the fused ring.

Mechanism of Electronic Modulation

-

Electron-Withdrawing Groups (EWGs): Substituents like

,-

Result: Reduced

-

Outcome: The boron atom becomes more Lewis acidic (electrophilic), increasing reactivity toward nucleophiles (or substrates in hydroboration).

-

-

Electron-Donating Groups (EDGs): Substituents like

,-

Result: Enhanced

-

Outcome: The boron atom becomes less Lewis acidic , stabilizing the molecule against hydrolysis but potentially reducing catalytic activity.

-

Visualization of Electronic Flow

The following diagram illustrates how ring substituents propagate electronic effects to the boron center.

Figure 1: Propagation of electronic effects from remote ring substituents to the reactive boron center.

Experimental Protocols for Characterization

To rationally design benzodioxaboroles, one must quantify their Lewis acidity. The standard, self-validating protocol is the Gutmann-Beckett Method .

Protocol 1: Determination of Lewis Acidity (Gutmann-Beckett)

This method uses triethylphosphine oxide (Et

Reagents:

-

Target Benzodioxaborole derivative.[4]

-

Triethylphosphine oxide (Et

PO), sublimed/dried. -

Deuterated solvent (typically CD

Cl

Workflow:

-

Preparation: In a glovebox, dissolve the benzodioxaborole (0.05 mmol) in 0.6 mL of deuterated solvent.

-

Probe Addition: Add a slight excess (0.05–0.06 mmol) of Et

PO. Ensure 1:1 adduct formation (verify by disappearance of free borane signal if possible). -

Measurement: Transfer to an NMR tube (sealed). Acquire a

P{1H} NMR spectrum. -

Calculation: The Acceptor Number (AN) is calculated using the shift of the sample (

) relative to free Et

Interpretation:

-

High AN (>75): Strong Lewis acid (e.g., comparable to B(C

F -

Low AN (<50): Weak Lewis acid. Stable, potentially poor catalyst.

Protocol 2: Hydrolytic Stability Assessment

For drug development applications, stability in aqueous media is critical.

Workflow:

-

Dissolve compound in DMSO-

or CD -

Add D

O (10 equivalents). -

Monitor

B NMR over time.-

Start: Signal typically ~22–35 ppm (trigonal boron).

-

End: Signal at ~20 ppm (boronic acid product) or ~0 ppm (borate if pH is high).

-

-

Plot

vs. time to determine the pseudo-first-order rate constant (

Quantitative Data Summary

The following table summarizes how substituents modify the electronic properties. Values are representative of trends observed in catecholborane derivatives [1, 2].

| Substituent (Ring) | Electronic Effect | Lewis Acidity (AN) | Hydrolytic Stability | |

| 4,5,6,7-F | Strong EWG | High (~80-90) | Very Low | Downfield Shift |

| 4,6-Cl | Moderate EWG | High | Low | ~30-32 |

| H (Unsubstituted) | Reference | Moderate (~65-70) | Low-Moderate | ~28 |

| 4-Me | Weak EDG | Moderate-Low | Moderate | ~26-28 |

| 4-OMe | Strong EDG | Low (<50) | Higher | Upfield Shift |

Note:

Applications in Research & Development

Selective Hydroboration Reagents

Substituted benzodioxaboroles are superior to unsubstituted catecholborane in catalytic hydroboration.

-

Case Study: 4,6-Dichlorocatecholborane is a more robust Lewis acid than the parent catecholborane. The electron-withdrawing chlorines increase the electrophilicity of the boron, facilitating the hydroboration of sterically hindered alkenes that are otherwise unreactive [5].

Covalent Organic Frameworks (COFs)

Benzodioxaboroles serve as the "knots" in boronate-ester linked COFs.

-

Tuning Pore Environment: By using methylated vs. fluorinated catechol linkers, researchers can tune the electronic environment of the COF pore walls without altering the topology. This is used to modulate gas adsorption enthalpies or drug release rates [6].

Medicinal Chemistry Distinction

It is vital to distinguish benzodioxaboroles from benzoxaboroles .

-

Benzoxaboroles (e.g., Tavaborole): Cyclic hemiesters. The ring strain and lack of a second oxygen donor make them uniquely stable and capable of binding to tRNA synthetase (antifungal mechanism) [3, 4].

-

Benzodioxaboroles: Cyclic diesters. Generally too unstable for oral drugs but are excellent prodrug moieties or reactive probes in assay development.

Figure 2: Decision matrix for utilizing benzodioxaboroles based on electronic characterization.

References

-

Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives. Journal of Physical Chemistry A, 2020.[4] 4[2][5][6][7][8][9][10][11]

-

Photoswitching of the Lewis acidity of a catecholborane bearing an azo group. Organic Letters, 2005.[12] 12[2][5][6][7][8][9][10][11]

-

Therapeutic applications of benzoxaborole compounds: a patent and literature analysis. Expert Opinion on Therapeutic Patents, 2025. 13[2][5][6][7][8][9][10][11]

-

Benzoxaborole compounds for therapeutic uses: a patent review. Expert Opinion on Therapeutic Patents, 2018. 14[2][5][6][7][8][9][10][11]

-

Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration. Journal of Organic Chemistry, 2023. 15[2][5][6][7][8][9][10][11]

-

Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository, 2021. 16[2][5][6][7][8][9][10][11]

Sources

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives: Important Building Blocks of Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 10. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photoswitching of the Lewis acidity of a catecholborane bearing an azo group based on the change in coordination number of boron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DSpace [repository.kaust.edu.sa]

Methodological & Application

Application Notes & Protocols: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in Catalysis

Introduction: The Benzodioxaborole Scaffold and the Influence of Lipophilic Chains

The 1,3,2-benzodioxaborole scaffold represents a unique and versatile class of organoboron compounds. Characterized by a boron atom integrated into a five-membered ring with a catechol backbone, these structures exhibit distinct chemical properties compared to their acyclic boronic acid counterparts. The cyclic nature and the electron-donating properties of the ring oxygens modulate the Lewis acidity of the boron center, contributing to both enhanced stability and unique reactivity.[1][2][3] Specifically, the 2-hydroxy form, also known as a benzoxaborolone or catecholboronic acid, has garnered significant interest. This structure possesses improved thermodynamic stability and a reduced propensity for oxidative degradation, a common challenge with simpler boronic acids.[1][2]

The subject of this guide, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , introduces a significant modification to the parent scaffold: two long C14 alkyl (tetradecyl) chains. These chains are anticipated to impart high lipophilicity to the molecule. While their electronic influence on the catalytic boron center is minimal, their physical presence is profound, suggesting applications where solubility in nonpolar organic solvents is paramount or where interactions with lipid bilayers are desired. This guide will extrapolate from the well-established chemistry of the benzodioxaborole core to propose and detail catalytic applications for this specialized derivative, focusing on leveraging its unique solubility profile.

Application 1: Organocatalyst for Site-Selective Acylation of Diols in Apolar Media

The Lewis acidic boron center of benzodioxaboroles can reversibly bind with diols, forming five- or six-membered cyclic boronate esters.[3] This interaction can be exploited for the catalytic, site-selective functionalization of polyols. The ditetradecyl derivative is uniquely suited for reactions involving lipophilic substrates or those conducted in nonpolar, non-coordinating solvents like hexane or toluene, where traditional boronic acid catalysts may have poor solubility.

Causality and Mechanistic Insight

The catalytic cycle begins with the formation of a chiral boronate ester intermediate between the benzodioxaborole catalyst and the cis-diol substrate. This complexation activates one of the hydroxyl groups, rendering it more nucleophilic. The bulky tetradecyl groups, combined with the rigid benzodioxaborole core, create a specific steric environment, directing an acylating agent (e.g., benzoyl chloride) to preferentially react with the activated, less-hindered hydroxyl group. Subsequent hydrolysis or displacement releases the mono-acylated product and regenerates the catalyst. The high solubility of the catalyst in nonpolar solvents ensures a homogeneous reaction environment, improving reaction kinetics and efficiency.

Workflow for Catalytic Site-Selective Benzoylation

Caption: Catalytic cycle for diol mono-acylation.

Experimental Protocol: Selective Benzoylation of a Lipophilic Diol

Objective: To perform the selective mono-benzoylation of a lipophilic cis-1,2-diol using 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole as a catalyst.

Materials:

-

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (Catalyst)

-

Lipophilic cis-1,2-diol (e.g., 1,2-dodecanediol) (Substrate)

-

Benzoyl chloride (Acylating Agent)

-

Triethylamine (Base)

-

Anhydrous Toluene (Solvent)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add the lipophilic cis-1,2-diol (1.0 mmol, 1.0 equiv).

-

Catalyst Addition: Add 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (0.1 mmol, 10 mol%).

-

Solvent and Base: Add anhydrous toluene (20 mL) and triethylamine (1.2 mmol, 1.2 equiv). Stir the mixture at room temperature until all solids are dissolved.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-benzoylated product. The high lipophilicity of the catalyst should allow it to elute with the nonpolar solvent front, simplifying separation.

| Parameter | Condition | Rationale |

| Catalyst Loading | 5-10 mol% | Balances reaction rate with cost-effectiveness. |

| Solvent | Anhydrous Toluene | Apolar solvent to leverage the catalyst's solubility. |

| Temperature | 0 °C to RT | Controls the rate of the acylation reaction. |

| Base | Triethylamine | Scavenges the HCl byproduct from the reaction. |

Application 2: Lipophilic Lewis Acid Catalyst in Diels-Alder Reactions

The electron-deficient boron center in benzodioxaboroles can function as a Lewis acid, activating electron-poor dienophiles in cycloaddition reactions such as the Diels-Alder reaction. The ditetradecyl derivative is an ideal candidate for catalyzing reactions between hydrophobic dienes and dienophiles in non-coordinating, nonpolar solvents.

Causality and Mechanistic Insight

The catalyst coordinates to a carbonyl oxygen of the dienophile (e.g., an α,β-unsaturated ketone). This coordination withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the diene's HOMO and the dienophile's LUMO accelerates the [4+2] cycloaddition. The long alkyl chains ensure the catalyst remains in solution in hydrocarbon solvents, preventing catalyst precipitation and maintaining a homogeneous catalytic environment.

Workflow for Lewis Acid Catalyzed Diels-Alder

Caption: Lewis acid catalysis in a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone

Objective: To catalyze the Diels-Alder reaction between a hydrophobic diene and dienophile in a nonpolar solvent.

Materials:

-

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (Catalyst)

-

Isoprene (Diene)

-

Methyl vinyl ketone (Dienophile)

-

Anhydrous Hexane (Solvent)

-

4Å Molecular Sieves

Procedure:

-

Catalyst Activation: In a flame-dried Schlenk tube under argon, add 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (0.15 mmol, 15 mol%) and freshly activated 4Å molecular sieves (~200 mg). Add anhydrous hexane (10 mL) and stir for 15 minutes. The molecular sieves remove trace water, which can inhibit Lewis acid catalysis.

-

Reaction Setup: In a separate flame-dried flask under argon, dissolve methyl vinyl ketone (1.0 mmol, 1.0 equiv) in anhydrous hexane (10 mL).

-

Initiation: Transfer the catalyst solution via cannula to the dienophile solution. Cool the mixture to 0 °C. Add isoprene (2.0 mmol, 2.0 equiv) and seal the flask.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Workup:

-

Filter the reaction mixture to remove the molecular sieves.

-

Wash the filtrate with a small amount of water (10 mL) to deactivate and remove the catalyst.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification: Remove the hexane solvent by rotary evaporation. The resulting crude product can be purified by distillation or silica gel chromatography to yield the cyclohexene product.

| Parameter | Condition | Rationale |

| Catalyst Loading | 10-20 mol% | Higher loading may be needed due to moderate Lewis acidity. |

| Solvent | Anhydrous Hexane | Non-coordinating, nonpolar solvent ideal for this catalyst. |

| Additives | 4Å Molecular Sieves | Crucial for removing water to maintain catalyst activity. |

| Stoichiometry | Diene in excess | Maximizes conversion of the limiting dienophile. |

Application 3: Precursor for Suzuki-Miyaura Cross-Coupling of Lipophilic Fragments

While not a direct catalyst, the benzodioxaborole moiety is a masked boronic acid. It can be used as a stable, solid precursor that generates the active boronic acid in situ for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This is particularly useful for incorporating the large ditetradecylphenyl fragment into complex molecules. The hydroxyl-directing effect can also be relevant in certain substrates.[5]

Causality and Mechanistic Insight

The Suzuki-Miyaura catalytic cycle requires a boronic acid or a boronate ester. Under the basic conditions of the reaction (e.g., with aqueous potassium carbonate), the 2-hydroxy-1,3,2-benzodioxaborole undergoes hydrolysis to form the corresponding 4,5-ditetradecyl-benzene-1,2-diol and the active boronic acid species required for transmetalation to the palladium center. The high molecular weight and lipophilicity of the starting material make it an excellent coupling partner for constructing complex, amphipathic molecules relevant in materials science or drug delivery.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Objective: To couple the 4,5-ditetradecylphenyl moiety with a model aryl bromide.

Materials:

-

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (Boron Source)

-

4-Bromoanisole (Aryl Halide)

-

Pd(PPh₃)₄ (Palladium Catalyst)

-

Potassium Carbonate (Base)

-

Toluene and Water (Solvent System)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Degas a mixture of toluene (15 mL) and water (4 mL) by bubbling argon through it for 20 minutes. Add the degassed solvent system to the flask.

-

Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 8-12 hours.

-

Workup:

-

Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-